N-(1-benzyl-1H-pyrazol-5-yl)-2-(3,4-dimethylphenoxy)propanamide
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Overview
Description
N-(1-benzyl-1H-pyrazol-5-yl)-2-(3,4-dimethylphenoxy)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-(3,4-dimethylphenoxy)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Amidation: The benzylated pyrazole is reacted with 3,4-dimethylphenoxypropanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-1H-pyrazol-5-yl)-2-(3,4-dimethylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2-(3,4-dimethylphenoxy)propanamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1-phenyl-1H-pyrazol-5-yl)-2-(3,4-dimethylphenoxy)propanamide
- N-(1-benzyl-1H-pyrazol-3-yl)-2-(3,4-dimethylphenoxy)propanamide
- N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-methylphenoxy)propanamide
Uniqueness
N-(1-benzyl-1H-pyrazol-5-yl)-2-(3,4-dimethylphenoxy)propanamide is unique due to the specific substitution pattern on the pyrazole ring and the presence of the 3,4-dimethylphenoxy group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H23N3O2 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(2-benzylpyrazol-3-yl)-2-(3,4-dimethylphenoxy)propanamide |
InChI |
InChI=1S/C21H23N3O2/c1-15-9-10-19(13-16(15)2)26-17(3)21(25)23-20-11-12-22-24(20)14-18-7-5-4-6-8-18/h4-13,17H,14H2,1-3H3,(H,23,25) |
InChI Key |
NYQSTVQJHWJDDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2=CC=NN2CC3=CC=CC=C3)C |
Origin of Product |
United States |
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